

# A Comparative Guide to PAR4 Inhibitors: tcY-NH2 TFA vs. BMS-986120

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## Compound of Interest

Compound Name: tcY-NH2 TFA

Cat. No.: B8118165

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct Protease-Activated Receptor 4 (PAR4) inhibitors: the peptide-based antagonist **tcY-NH2 TFA** and the small-molecule inhibitor BMS-986120. This document outlines their performance, supported by experimental data, and provides detailed methodologies for key assays.

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, is a key mediator of thrombin-induced platelet activation. Unlike PAR1, which elicits a rapid and transient response, PAR4 activation leads to a slower, more sustained signal crucial for the stabilization of thrombus formation.<sup>[1][2][3]</sup> This distinction makes PAR4 an attractive therapeutic target for antiplatelet therapies with a potentially lower bleeding risk compared to broader antiplatelet agents or PAR1 antagonists.<sup>[1][4]</sup> This guide compares **tcY-NH2 TFA**, a widely used research tool, and BMS-986120, a clinically evaluated compound, for their effectiveness in PAR4 inhibition.

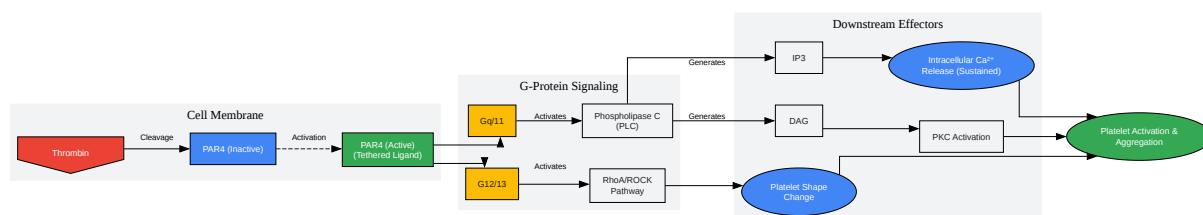
## Quantitative Performance Comparison

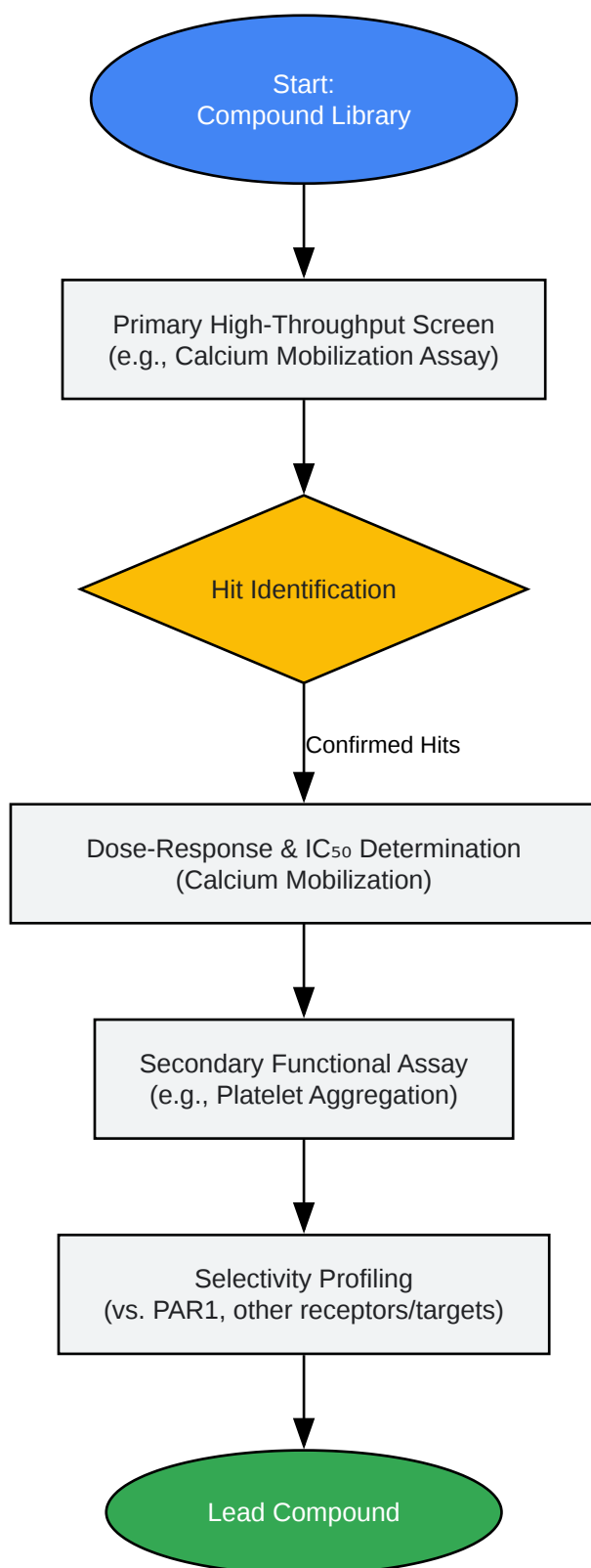
The following table summarizes the key quantitative parameters for **tcY-NH2 TFA** and BMS-986120 based on available preclinical and clinical data. A significant potency difference is observed, with BMS-986120 demonstrating inhibitory activity at nanomolar concentrations, whereas **tcY-NH2 TFA** is effective in the micromolar range.

Feature	tcY-NH2 TFA	BMS-986120
Molecule Type	Peptide Antagonist[5][6]	Small Molecule Antagonist[7][8]
Mechanism	Selective PAR4 antagonist that blocks aggregation induced by PAR4 activating peptides and thrombin.[9]	First-in-class, oral, reversible, and highly selective PAR4 antagonist.[4][7]
Potency (IC50)	~95 $\mu$ M (PAR4-AP-induced rat platelet aggregation)[5]	0.56 nM (PAR4-induced calcium mobilization in HEK293 cells)[7]9.5 nM (PAR4-AP-induced human platelet aggregation)[7]
Selectivity	Does not affect ADP-mediated aggregation.[9]	Does not inhibit platelet activation induced by PAR1-AP, ADP, or collagen.[4][7]
Clinical Status	Preclinical research tool.[5][10]	Phase 1 clinical trials completed; development discontinued but available for research.[1][11]
Administration	Injection (in vivo animal models).[5]	Oral (human clinical trials).[1][11]

## PAR4 Signaling Pathway

Activation of PAR4 by proteases like thrombin cleaves the receptor's N-terminus, exposing a new "tethered ligand" that binds to the receptor itself. This initiates downstream signaling primarily through Gq and G12/13 protein pathways. The Gq pathway activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently cause a sustained release of intracellular calcium (Ca<sup>2+</sup>) and activation of Protein Kinase C (PKC).[12][13] The G12/13 pathway activates RhoA/ROCK signaling, which is crucial for platelet shape change.[13][14] These pathways converge to mediate platelet activation, aggregation, and procoagulant activity.[2][3]





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- To cite this document: BenchChem. [A Comparative Guide to PAR4 Inhibitors: tcY-NH2 TFA vs. BMS-986120]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8118165#tcy-nh2-tfa-compared-to-bms-986120-for-par4-inhibition>]

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